molecular formula C22H19NO4S B557564 Fmoc-L-2-Thienylalanine CAS No. 130309-35-2

Fmoc-L-2-Thienylalanine

Cat. No.: B557564
CAS No.: 130309-35-2
M. Wt: 393.5 g/mol
InChI Key: PXBMQFMUHRNKTG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-Thienylalanine is a derivative of the amino acid thienylalanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Thienylalanine typically involves the protection of the amino group of L-2-thienylalanine with the Fmoc group. This can be achieved by reacting L-2-thienylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the Fmoc moiety.

    Substitution: Free L-2-thienylalanine.

Scientific Research Applications

Fmoc-L-2-Thienylalanine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics. The Fmoc group allows for the stepwise construction of peptides on solid supports.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Applied in the production of peptide-based materials and biosensors.

Mechanism of Action

The primary mechanism of action of Fmoc-L-2-Thienylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity .

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine: Similar in structure but with a phenyl ring instead of a thienyl ring.

    Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring.

    Fmoc-L-Tryptophan: Features an indole ring.

Uniqueness: Fmoc-L-2-Thienylalanine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This can influence the reactivity and interactions of the resulting peptides, making it a valuable tool in the design of novel peptide-based compounds .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMQFMUHRNKTG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-35-2
Record name Fmoc-L-2-Thienylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-2-Thienylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-2-Thienylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-2-Thienylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-2-Thienylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-2-Thienylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-2-Thienylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.